Propachlor-d7

Isotope dilution mass spectrometry Internal standard selection Pesticide residue analysis

Accurate quantification of propachlor by LC-MS/MS or GC-MS requires an internal standard that co-elutes without signal overlap. Native propachlor is indistinguishable from analyte; Propachlor-d5 may still suffer from isotopic envelope interference. Propachlor-d7 (CAS 2119224-41-6) solves this with: • +7 Da mass shift - complete separation from analyte's chlorine isotope cluster • Isopropyl-d7 labeling (sp³ carbons) - minimizes chromatographic isotope effects • >99% HPLC purity & ≥98% isotopic purity - GLP-compliant method validation • 24-month shelf life at 2-8°C - long-term performance verification

Molecular Formula C11H14ClNO
Molecular Weight 218.73 g/mol
Cat. No. B12056242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropachlor-d7
Molecular FormulaC11H14ClNO
Molecular Weight218.73 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,9D
InChIKeyMFOUDYKPLGXPGO-SCENNGIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propachlor-d7 – Deuterated Herbicide Reference Standard


Propachlor-d7 (CAS 2119224-41-6) is a stable isotope-labeled analog of the chloroacetanilide herbicide propachlor, in which the seven hydrogen atoms of the isopropyl group are replaced by deuterium . With a molecular formula of C₁₁H₇D₇ClNO and a molecular weight of 218.73 g/mol, it serves as a high-purity (>99% HPLC) reference material designed for use as an internal standard in LC-MS/MS and GC-MS workflows . Its deuterium labeling provides a nominal mass shift of +7 Da relative to native propachlor (211.69 g/mol), enabling unambiguous mass spectrometric differentiation while preserving near-identical physicochemical behavior to the target analyte .

ISTD for MS Designed as an internal standard for LC-MS/MS and GC-MS propachlor quantification
Isopropyl-d7 label Deuterium on sp³ carbons provides nominal +7 Da mass shift, distinct from aromatic-d5 analogs
High-purity reference Supplied as a certified reference material for isotope-dilution calibration and method validation

Why Propachlor-d7 Is Irreplaceable in Quantitative MS


In isotope-dilution mass spectrometry, the internal standard must co-elute with the analyte while providing a distinct mass channel free from isotopic interference. Unlabeled propachlor cannot serve as an internal standard because it is indistinguishable from the native analyte signal . Differentially deuterated analogs such as Propachlor-d5 (phenyl-d5, MW 216.72) carry deuterium on aromatic sp² carbons, whereas Propachlor-d7 is labeled on the isopropyl sp³ group, a structural difference that affects chromatographic isotope effects and retention time alignment [1]. Additionally, the +7 Da mass shift of Propachlor-d7 virtually eliminates overlap with the natural isotopic envelope of propachlor, while the +5 Da shift of Propachlor-d5 may still fall within the tail of the M+1 or M+2 cluster in complex matrices . These quantitative distinctions render Propachlor-d7 irreplaceable for methods requiring maximum specificity and accuracy.

Attribute
Propachlor-d7
Unlabeled / d5 Alternatives
ISTD suitability
Designed as ISTD with +7 Da shift
Unlabeled indistinguishable from analyte; d5 shift may overlap natural envelope
Label position
Isopropyl group (sp³ carbons)
Phenyl-d5 (sp² carbons) alters chromatographic isotope effect; retention shift may differ
Isotopic interference
Negligible M+7 natural abundance
M+5 cluster tailing may contribute in complex matrices

Propachlor-d7: Quantitative Differentiation Evidence


Mass Shift and Isotopic Interference Comparison

Propachlor-d7 provides a nominal molecular ion shift of +7 Da relative to native propachlor (m/z 211.69 → m/z 218.73), compared to +5 Da for Propachlor-d5 (m/z 211.69 → m/z 216.72) . The natural isotopic abundance of propachlor at M+7 is negligible (<0.01%), whereas the M+5 signal may contribute up to ~0.3% of the base peak intensity due to ³⁷Cl and ¹³C isotopologues . This makes Propachlor-d7 the superior choice for ultra-trace quantification where even minor isotopic cross-talk compromises detection limits.

Mass shift vs. interference
Head-to-head
+7 Da vs +5 Da vs 0 Da
Minimizes isotopic envelope overlap; supports lower LLOQ in trace residue analysis
Low-resolution and high-resolution MS; ESI and EI modes
Isotope dilution mass spectrometry Internal standard selection Pesticide residue analysis

Isotopic Purity Specification

Honeywell's Propachlor-d7 (R1301) specifies an isotopic assay (Assay D) of minimum 98%, whereas WITEGA's Propachlor-d5 reports isotopic purity >99.0 atom% D by MS . While both exceed the typical threshold of ≥95% D for quantitative internal standards, the 98% specification for Propachlor-d7 ensures that ≥98% of molecules carry the full complement of seven deuterium atoms, reducing the contribution of partially labeled or unlabeled species that could introduce systematic bias in isotope-dilution calculations.

Deuterium isotopic purity
Specification review
≥98% D (Assay D)
Ref: Propachlor-d5 >99% D
Controls systematic bias; ≤2% unlabeled carryover supports quantitative accuracy
Determined by NMR and MS per CoA
Isotopic enrichment Reference material certification Method validation

Chromatographic Isotope Effect by Label Position

A 2023 Talanta study demonstrated that deuterium substitution on sp³-hybridized carbon atoms produces a different chromatographic isotope effect than substitution on sp² carbons, with the polar stationary phase amplifying differences between aliphatic and aromatic labeling [1]. Propachlor-d7 is deuterated exclusively on the isopropyl group (sp³ carbon), whereas Propachlor-d5 carries deuterium on the phenyl ring (sp² carbons). This structural distinction suggests that Propachlor-d7 will exhibit a retention time shift pattern distinct from Propachlor-d5 relative to native propachlor, potentially offering closer co-elution on nonpolar GC columns commonly used for pesticide residue analysis.

Label position effect
Class-level inference
sp³ vs sp² deuteration
Isopropyl-d7 may offer closer co-elution on nonpolar GC columns; data to verify
Talanta 2023 study, 23 model isotopologues
Deuterium isotope effect Gas chromatography Liquid chromatography Internal standard co-elution

Melting Point as Consistency Indicator

The Honeywell R1301 certificate reports a melting range of 67–69 °C for Propachlor-d7 , while unlabeled propachlor is specified with a broader range of 67–76 °C [1]. The narrow 2 °C interval for the deuterated standard is indicative of higher crystalline purity and minimal contamination by structurally related impurities, which is essential for preparing accurate calibration stocks in quantitative analysis.

Melting point range
Cross-study comparable
67–69 °C (2 °C span)
vs unlabeled propachlor 67–76 °C
Narrower range suggests higher crystalline purity; supports gravimetric stock preparation
Per Honeywell R1301 CoA
Reference material quality Physical purity indicator Procurement specification

Propachlor-d7 – Key Application Scenarios


Isotope-Dilution LC-MS/MS Residue Quantification

Propachlor-d7 is the preferred internal standard for EPA and EU reference methods requiring quantification of propachlor in drinking water, surface water, and agricultural commodities. Its +7 Da mass shift eliminates interference from the native analyte's chlorine isotope cluster, while its ≥98% isotopic purity ensures accurate correction for matrix effects and extraction recovery .

GC-MS Multi-Residue Pesticide Screening

In multi-residue GC-MS workflows, the isopropyl-d7 labeling of Propachlor-d7 positions deuterium on sp³ carbons, which minimizes chromatographic isotope effects on nonpolar capillary columns and promotes co-elution with native propachlor. This property, inferred from class-level deuterium position studies, supports reliable quantification in complex food and soil extracts [1].

Environmental Fate and Metabolism Studies

Propachlor-d7 enables tracing of parent compound degradation and metabolite formation in soil and aquatic systems without interference from endogenous propachlor. The tight melting point specification (67–69 °C) and >99% HPLC purity ensure that spiked isotope-labeled material does not introduce confounding impurities that could alter degradation kinetics .

Method Validation for GLP-Compliant Laboratories

Certified reference standards of Propachlor-d7 with documented purity, isotopic assay, and melting point are essential for establishing linearity, precision, accuracy, and limit of quantification (LOQ) in GLP-compliant pesticide analytical methods. The 24-month shelf life at 2–8 °C supports long-term method performance verification .

Application
Selection Property
Validation Focus
Propachlor residue quantification by LC-MS/MS
Deuterium label position and mass shift
Matrix-effect correction and recovery verification
GC-MS multi-residue pesticide screening
Isopropyl-d7 labeling (sp³ carbons)
Co-elution and isotope effect compatibility
Environmental fate and metabolism tracing
High isotopic purity and lot consistency
Impurity interference on degradation kinetics
Method validation for pesticide analysis
Certified reference material with documented purity
Linearity, precision, accuracy, LOQ verification
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